molecular formula C16H14BrClN2O2S2 B2628039 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-08-7

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2628039
CAS No.: 868217-08-7
M. Wt: 445.77
InChI Key: XZGNRBZDZYHTPD-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both bromine and chlorine substituents

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may be useful in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the S-alkylation of a precursor compound, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, in an alkaline medium with a suitable alkylating agent . This is followed by further functionalization steps to introduce the sulfonyl and imidazole groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or imidazole groups.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can replace the halogen atoms with other functional groups.

Mechanism of Action

The mechanism by which 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

    4-bromophenyl methyl sulfone: Shares the bromophenyl group but lacks the imidazole and sulfonyl groups.

Uniqueness

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of bromine, chlorine, sulfanyl, and sulfonyl groups, which confer distinct chemical and potentially biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGNRBZDZYHTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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